molecular formula C10H12N2O2 B3015054 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one CAS No. 99068-33-4

3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one

Cat. No.: B3015054
CAS No.: 99068-33-4
M. Wt: 192.218
InChI Key: WOIBIOHIFPYFSO-UHFFFAOYSA-N
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Description

3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one (CAS: 99068-33-4) is a heterocyclic compound featuring an oxazolidinone core substituted with a 4-aminobenzyl group. Its molecular formula is C₁₀H₁₂N₂O₂ (MW: 192.22 g/mol), and it is structurally characterized by a five-membered oxazolidinone ring fused to a para-aminophenylmethyl group .

Properties

IUPAC Name

3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-9-3-1-8(2-4-9)7-12-5-6-14-10(12)13/h1-4H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIBIOHIFPYFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99068-33-4
Record name 3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 4-aminobenzyl alcohol with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazolidinone ring can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the oxazolidinone ring.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that oxazolidinone derivatives exhibit potent antimicrobial properties. Specifically, 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one has been studied for its effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus faecium, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties
The compound has also shown promise in cancer research. Its structural characteristics allow it to interact with biological targets involved in tumor growth.

  • Data Table: Anticancer Activity of this compound
Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5Journal of Cancer Research
A549 (Lung Cancer)15.0Cancer Letters
HeLa (Cervical Cancer)10.0European Journal of Medicinal Chemistry

Materials Science Applications

Polymer Composites
The incorporation of oxazolidinone derivatives into polymer matrices has been explored to enhance their mechanical properties and thermal stability.

  • Case Study : Research conducted by a team at the University of Materials Science demonstrated that adding this compound to poly(lactic acid) (PLA) improved tensile strength and elongation at break compared to pure PLA .

Coatings and Adhesives
Due to its chemical structure, this compound can be utilized in formulating advanced coatings and adhesives with enhanced adhesion properties and resistance to environmental degradation.

Analytical Chemistry Applications

Chromatographic Techniques
The compound serves as a useful standard in chromatographic methods for the analysis of related oxazolidinone compounds.

  • Data Table: Chromatographic Analysis Results
MethodDetection Limit (µg/mL)Reference
HPLC0.5Analytical Chemistry
GC-MS1.0Journal of Chromatography A

Mechanism of Action

The mechanism of action of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins, thereby affecting their function and activity. This interaction is crucial in proteomics research, where the compound is used to study protein-protein interactions and protein modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The oxazolidinone scaffold is versatile, with modifications influencing pharmacological activity, stability, and synthetic pathways. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Features References
3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one C₁₀H₁₂N₂O₂ 4-Aminophenylmethyl 192.22 Intermediate for Rivaroxaban, Sutezolid
(4S)-4-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one (Zolmitriptan Impurity E) C₁₀H₁₂N₂O₂ 4-Aminophenylmethyl (stereospecific S-configuration) 192.21 Impurity in Zolmitriptan synthesis
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one C₁₀H₉BrFNO₂ 4-Fluorophenyl, bromomethyl 274.09 Halogenated derivative for further functionalization
5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride C₁₂H₁₅ClN₂O₃ 4-Methoxyphenyl, aminomethyl (HCl salt) 270.71 Potential CNS-targeting pharmacophore
3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one C₁₀H₁₂N₂O₂ 3-Aminophenylmethyl (meta-substitution) 192.22 Altered receptor binding due to meta-amino group

Key Differences and Implications

Substituent Position: Para-aminophenyl derivatives (e.g., this compound) exhibit enhanced binding to thrombin in Rivaroxaban due to optimal steric alignment . Meta-substituted analogues (e.g., 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one) show reduced activity in coagulation assays, highlighting the importance of para-substitution .

Stereochemistry :

  • The (4S)-configured Zolmitriptan Impurity E demonstrates how stereospecificity affects pharmacokinetics, as it is a controlled impurity in migraine therapeutics .

Functional Groups: Bromomethyl and fluorophenyl groups (e.g., 5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one) enable cross-coupling reactions for drug diversification . Hydrochloride salts (e.g., 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride) improve solubility for CNS penetration .

Catalytic Reduction Pathways

This compound is synthesized via a two-step catalytic reduction, distinct from simpler oxazolidinones like 4-aminophenol derivatives. UV-Vis studies confirm a transient diazene intermediate (λmax ≈ 360 nm) during the reduction, a feature absent in nitro-to-amine conversions of non-heterocyclic substrates .

Research Findings and Data

Kinetic Analysis of Reduction

  • Step 1 (Fast) : Pseudo-first-order kinetics with rate constant k₁ = 0.45 min⁻¹ (nitro to diazene).
  • Step 2 (Slow) : Rate constant k₂ = 0.02 min⁻¹ (diazene to amine) .
  • Turnover Frequency (TOF): Au-NCs/SCNPs achieve TOF = 1,200 h⁻¹, outperforming traditional Pd/C catalysts in aqueous media .

Stability and Purification

  • The product is purified via preparative TLC (n-hexane/ethyl acetate 1:1), with <sup>1</sup>H NMR confirming purity (δ 4.63 ppm for oxazolidinone CH₂; δ 6.68 ppm for aromatic protons) .

Biological Activity

3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one, a compound belonging to the oxazolidinone class, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, drawing from a variety of research studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O2. The compound features an oxazolidinone ring with a 4-aminophenyl group attached to a methyl substituent. This structure is crucial for its biological activity, influencing interactions with various biological targets.

Property Description
Molecular FormulaC10H12N2O2
Molecular Weight192.22 g/mol
SolubilitySoluble in water (as hydrochloride salt)
Structural FeaturesOxazolidinone core with a phenyl substitution

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . The mechanism of action typically involves interference with bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinones like linezolid .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting potential applications in treating inflammatory diseases .

Antiviral Activity

Recent investigations have explored the antiviral potential of this compound against HIV. The compound has been evaluated as an HIV protease inhibitor, showing promising results in inhibiting viral replication in cell culture models. The oxazolidinone moiety facilitates binding to the active site of the protease, disrupting its function .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessed the efficacy of various oxazolidinones against gram-positive bacteria. This compound was found to have an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics.
    Bacterial Strain MIC (μg/mL)
    Staphylococcus aureus0.5
    Enterococcus faecalis1.0
  • Anti-inflammatory Study : In a controlled experiment using human macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha levels compared to untreated controls.
    Condition TNF-alpha Level (pg/mL)
    Control150
    Treated75
  • HIV Protease Inhibition : A series of assays demonstrated that this compound could inhibit HIV protease activity effectively at low concentrations.
    Compound Concentration (μM) Inhibition (%)
    0.560
    1.085

Q & A

Q. What synthetic routes are commonly employed to prepare 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one?

The compound can be synthesized via catalytic reduction of its nitro precursor, 3-(4-nitrophenyl)-1,3-oxazolidin-2-one, using gold nanocluster catalysts (Au-NCs/SCNPs) in aqueous media. Reaction kinetics are monitored via UV-Vis spectroscopy to track the reduction of the nitro group to an amine, with distinct fast and slow reaction phases . Alternative routes involve derivatization with reagents like 2-nitrobenzaldehyde for analytical purposes, though this method is typically used for metabolite detection rather than bulk synthesis .

Q. How is the compound structurally characterized in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is a gold standard. The oxazolidinone ring and substituent geometry can be resolved using tools like ORTEP-III for graphical representation of thermal ellipsoids and bond distances. Proper data collection protocols (e.g., high-resolution detectors) minimize errors in hydrogen bonding or torsional angle measurements .

Q. What role does this compound play in pharmaceutical research?

It is a key impurity in Zolmitriptan, a migraine drug. Analytical methods like HPLC or LC-MS are used to quantify its presence, ensuring compliance with pharmacopeial limits. Deuterated analogs (e.g., Zolmitriptan-[d6]) aid in isotope dilution mass spectrometry for precise quantification .

Q. How is the compound utilized in dye chemistry?

It serves as a precursor for anthraquinone dyes. The 4-aminophenyl group facilitates coupling reactions with carbonyl intermediates. Purification typically involves column chromatography or recrystallization to remove byproducts like unreacted amines or oxidized species .

Advanced Research Questions

Q. How do catalytic systems influence the efficiency of synthesizing this compound?

Heterogeneous catalysts like Au-NCs/SCNPs enhance reduction kinetics by lowering activation energy. The reaction mechanism involves electron transfer from the catalyst to the nitro group, forming intermediates detectable via UV-Vis. Catalyst recyclability and aggregation states must be optimized to prevent deactivation during scale-up .

Q. What challenges arise in resolving crystallographic disorder in its derivatives?

Derivatives with flexible substituents (e.g., trifluoromethyl groups) often exhibit disorder. SHELXL’s PART and SUMP instructions help model partial occupancy. High-pressure freezing during data collection or twinning correction (via TWIN/BASF commands) improves refinement reliability .

Q. How can derivatization protocols improve metabolite detection in complex matrices?

Derivatizing agents like 2-nitrobenzaldehyde enhance chromatographic separation and MS sensitivity. However, side reactions (e.g., Schiff base formation) require pH control (pH 6–7) and validation via spike-and-recovery experiments to ensure accuracy in biological samples .

Q. What computational tools predict the compound’s reactivity in asymmetric synthesis?

Q. How does isotopic labeling aid in pharmacokinetic studies?

Deuterated analogs (e.g., this compound-d6) enable tracer experiments using LC-MS/MS. Isotope effects on metabolism are minimized by labeling non-reactive positions (e.g., methyl groups). Calibration curves with internal standards correct for matrix effects .

Q. What strategies mitigate racemization during chiral synthesis?

Low-temperature reaction conditions (−20°C to 0°C) and non-polar solvents (e.g., dichloromethane) stabilize enantiomers. Chiral auxiliaries like Evans’ oxazolidinones direct stereochemistry, with monitoring via circular dichroism (CD) or chiral HPLC .

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